molecular formula C19H18N2O3S B298930 5-[(4-Ethoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 6340-01-8

5-[(4-Ethoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No. B298930
CAS RN: 6340-01-8
M. Wt: 354.4 g/mol
InChI Key: UILWCZJJWXYSLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-Ethoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as EMD 57033 and belongs to the family of diazine derivatives.

Mechanism of Action

The mechanism of action of EMD 57033 involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. DHODH inhibition leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation. This ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects
EMD 57033 has been found to have several biochemical and physiological effects. Studies have shown that the compound can induce apoptosis in cancer cells by activating the caspase pathway. EMD 57033 has also been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth. Additionally, EMD 57033 has been found to have anti-inflammatory effects, which could potentially be useful in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using EMD 57033 in lab experiments is its potent antitumor activity. The compound has been found to be effective against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using EMD 57033 is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on EMD 57033. One potential direction is to investigate the compound's potential use in combination therapy with other cancer drugs. Another direction is to study the compound's potential use in the treatment of inflammatory diseases. Additionally, further research is needed to determine the optimal dosage and administration route for EMD 57033.
Conclusion
EMD 57033 is a compound that has shown significant potential in various scientific research fields, particularly in the field of cancer research. The compound's potent antitumor activity and mechanism of action make it a promising candidate for further research. However, more research is needed to fully understand the compound's potential applications and limitations.

Synthesis Methods

The synthesis of EMD 57033 involves the condensation of 4-ethoxynaphthalen-1-ylmethylamine with 1,3-dimethyl-2-thioxodihydropyrimidine-4,6-dione in the presence of sulfuric acid. The resulting product is then purified through recrystallization to obtain pure EMD 57033. This synthesis method has been reported in various scientific journals and has been found to be effective in producing high yields of EMD 57033.

Scientific Research Applications

EMD 57033 has been extensively studied for its potential applications in various scientific research fields. One of the primary applications of EMD 57033 is in the field of cancer research. Studies have shown that EMD 57033 has potent antitumor activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. The compound has been found to induce apoptosis in cancer cells, leading to their death.

properties

CAS RN

6340-01-8

Product Name

5-[(4-Ethoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione

Molecular Formula

C19H18N2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

5-[(4-ethoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C19H18N2O3S/c1-4-24-16-10-9-12(13-7-5-6-8-14(13)16)11-15-17(22)20(2)19(25)21(3)18(15)23/h5-11H,4H2,1-3H3

InChI Key

UILWCZJJWXYSLH-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C2=CC=CC=C21)C=C3C(=O)N(C(=S)N(C3=O)C)C

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)C=C3C(=O)N(C(=S)N(C3=O)C)C

Origin of Product

United States

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